Cas no 1273847-55-4 (2-[2-(ethanesulfonyl)phenyl]ethan-1-amine)

2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine is a specialized organic compound featuring a phenyl ring substituted with an ethanesulfonyl group and an ethylamine side chain. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The ethanesulfonyl moiety enhances electrophilic character, facilitating selective functionalization, while the primary amine group offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocycle formation. The compound’s stability under standard conditions and compatibility with common solvents further support its utility in multistep synthetic routes. Suitable for research and industrial applications, it serves as a key building block for bioactive molecule development.
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine structure
1273847-55-4 structure
商品名:2-[2-(ethanesulfonyl)phenyl]ethan-1-amine
CAS番号:1273847-55-4
MF:C10H15NO2S
メガワット:213.29660153389
CID:4585483

2-[2-(ethanesulfonyl)phenyl]ethan-1-amine 化学的及び物理的性質

名前と識別子

    • Benzeneethanamine, 2-(ethylsulfonyl)-
    • 2-[2-(ethanesulfonyl)phenyl]ethan-1-amine
    • インチ: 1S/C10H15NO2S/c1-2-14(12,13)10-6-4-3-5-9(10)7-8-11/h3-6H,2,7-8,11H2,1H3
    • InChIKey: WVXYFPZRQDAKPZ-UHFFFAOYSA-N
    • ほほえんだ: C1(CCN)=CC=CC=C1S(CC)(=O)=O

2-[2-(ethanesulfonyl)phenyl]ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-396694-1.0g
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine
1273847-55-4 95%
1g
$743.0 2023-05-27
Enamine
EN300-396694-2.5g
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine
1273847-55-4 95%
2.5g
$1454.0 2023-05-27
Enamine
EN300-396694-0.05g
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine
1273847-55-4 95%
0.05g
$174.0 2023-05-27
1PlusChem
1P01E7WZ-50mg
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine
1273847-55-4 95%
50mg
$269.00 2023-12-25
1PlusChem
1P01E7WZ-5g
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine
1273847-55-4 95%
5g
$2722.00 2023-12-25
A2B Chem LLC
AX42259-1g
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine
1273847-55-4 95%
1g
$818.00 2024-04-20
A2B Chem LLC
AX42259-50mg
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine
1273847-55-4 95%
50mg
$219.00 2024-04-20
A2B Chem LLC
AX42259-100mg
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine
1273847-55-4 95%
100mg
$306.00 2024-04-20
Enamine
EN300-396694-0.25g
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine
1273847-55-4 95%
0.25g
$367.0 2023-05-27
Enamine
EN300-396694-10.0g
2-[2-(ethanesulfonyl)phenyl]ethan-1-amine
1273847-55-4 95%
10g
$3191.0 2023-05-27

2-[2-(ethanesulfonyl)phenyl]ethan-1-amine 関連文献

2-[2-(ethanesulfonyl)phenyl]ethan-1-amineに関する追加情報

2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (CAS No. 1273847-55-4): An Overview of Its Properties and Applications

2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine (CAS No. 1273847-55-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical research and development. This compound, also known as EPEA, is characterized by its distinct molecular framework, which includes an ethanesulfonyl group attached to a phenyl ring and an amino group on an ethyl chain. This structure confers specific chemical properties that make it a valuable candidate for further investigation.

The molecular formula of 2-[2-(ethanesulfonyl)phenyl]ethan-1-amine is C10H13NO3S, and its molecular weight is approximately 219.28 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties are crucial for its use in various chemical reactions and biological assays.

In the realm of pharmaceutical research, 2-[2-(ethanesulfonyl)phenyl]ethan-1-amine has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its interactions with various biological targets, including enzymes, receptors, and ion channels. One notable area of interest is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that EPEA exhibited significant inhibitory activity against a key enzyme implicated in the pathogenesis of certain metabolic disorders.

The mechanism of action of 2-[2-(ethanesulfonyl)phenyl]ethan-1-amine involves its ability to selectively bind to the active site of the target enzyme, thereby disrupting its catalytic activity. This selective binding is attributed to the unique arrangement of functional groups within the molecule, which allows it to form stable interactions with specific residues on the enzyme's surface. These interactions are crucial for achieving high selectivity and potency, which are essential characteristics for drug candidates.

Beyond its enzymatic inhibition properties, EPEA has also been investigated for its potential as a modulator of receptor activity. A study published in the Bioorganic & Medicinal Chemistry Letters in 2020 demonstrated that EPEA could modulate the activity of G protein-coupled receptors (GPCRs), a family of receptors involved in numerous physiological processes. The researchers found that EPEA could enhance or inhibit receptor signaling depending on the specific receptor subtype, suggesting its potential as a tool for studying GPCR function and as a lead compound for developing novel therapeutic agents.

In addition to its biological activities, the synthetic accessibility of 2-[2-(ethanesulfonyl)phenyl]ethan-1-amine has been extensively studied. Several synthetic routes have been developed to produce this compound efficiently and cost-effectively. One commonly used method involves the reaction of 2-(ethanesulfonyl)benzaldehyde with ethylamine under mild conditions. This synthetic approach not only ensures high yields but also allows for easy modification of the molecule through functional group manipulation, facilitating the exploration of structure-activity relationships (SAR).

The safety profile of EPEA is another important aspect that has been evaluated in preclinical studies. Toxicological assessments have shown that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.

In conclusion, 2-[2-(ethanesulfonyl)phenyl]ethan-1-amine (CAS No. 1273847-55-4), or EPEA, is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure and biological activities make it an attractive lead compound for the development of new drugs targeting various diseases. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in the field of medicinal chemistry.

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